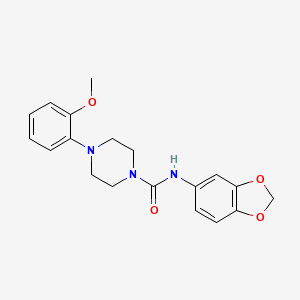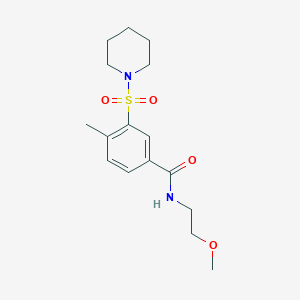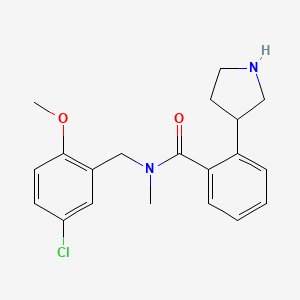
N-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide, commonly known as MBZP, is a synthetic compound belonging to the class of piperazine derivatives. MBZP has gained attention in scientific research due to its potential as a psychoactive substance and its structural similarity to benzylpiperazine (BZP), a recreational drug.
Mécanisme D'action
The exact mechanism of action of MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a serotonin and dopamine releasing agent, similar to N-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide. This leads to increased levels of these neurotransmitters in the brain, which can produce psychoactive effects.
Biochemical and Physiological Effects
MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been shown to produce a range of biochemical and physiological effects. In addition to its dopamine-releasing properties, MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been found to increase heart rate and blood pressure in rats. It has also been shown to produce anxiogenic effects, increasing anxiety-like behavior in rats.
Avantages Et Limitations Des Expériences En Laboratoire
MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. It is also structurally similar to N-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide, allowing for comparisons between the two compounds.
However, there are also limitations to the use of MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide in lab experiments. Its psychoactive effects may make it difficult to control for confounding variables in behavioral studies. Additionally, its potential as a recreational drug may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Its dopamine-releasing properties may make it a promising candidate for further study in this area.
Another future direction is the development of analogs of MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide with improved pharmacological properties. For example, analogs with increased selectivity for dopamine or serotonin receptors may have greater therapeutic potential.
Conclusion
In conclusion, MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide is a synthetic compound with potential as a psychoactive substance and a structural similarity to the recreational drug N-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide. Its mechanism of action involves the release of serotonin and dopamine in the brain, leading to a range of biochemical and physiological effects. While MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide has advantages for use in lab experiments, there are also limitations to its use. Future research on MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide may focus on its potential as a treatment for psychiatric disorders and the development of analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 2-methoxyphenylpiperazine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is then purified through column chromatography to obtain pure MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide.
Applications De Recherche Scientifique
MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been studied for its potential as a psychoactive substance. In one study, MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide was found to produce locomotor stimulation and hyperthermia in rats, similar to the effects of N-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide. Another study found that MN-1,3-benzodioxol-5-yl-4-(2-methoxyphenyl)-1-piperazinecarboxamide increased dopamine release in the brain, suggesting its potential as a dopamine-releasing agent.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-24-16-5-3-2-4-15(16)21-8-10-22(11-9-21)19(23)20-14-6-7-17-18(12-14)26-13-25-17/h2-7,12H,8-11,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHZFXYGXLYPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-propyl-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5440970.png)


![7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5440996.png)
![2-[2-(4-ethylphenyl)vinyl]-8-quinolinol](/img/structure/B5441009.png)
![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide](/img/structure/B5441015.png)
![[3-benzyl-1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidin-3-yl]methanol](/img/structure/B5441018.png)
![3-(3-hydroxypropyl)-6-iodo-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5441022.png)

![2-iodo-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B5441024.png)
![3-(4-chloro-2-nitrophenyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5441034.png)
![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5441038.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5441042.png)
![methyl (4-{[1-(5-chloro-2-nitrophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5441051.png)